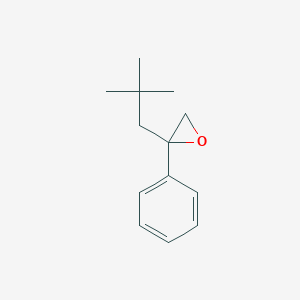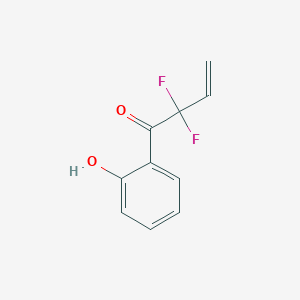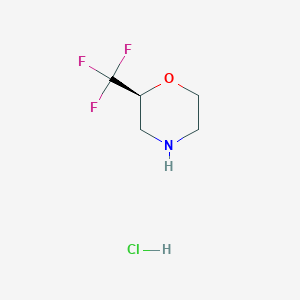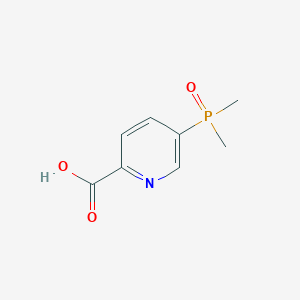
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, also known as Menadione, is a synthetic compound that belongs to the class of 2-Methyl-1,4-naphthoquinones. Menadione is a vitamin K analog, which is used for various biochemical and physiological purposes.
Mechanism of Action
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione acts as a pro-oxidant, which generates reactive oxygen species (ROS) in cells. The ROS generated by 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also activates the Nrf2-ARE pathway, which induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also induces autophagy in cancer cells, which can lead to cell death. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to increase the expression of antioxidant genes, such as HO-1 and GST, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several advantages for lab experiments. It is readily available and can be easily synthesized. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied, and its mechanism of action is well-understood. However, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has some limitations for lab experiments. It can generate ROS, which can damage cellular components and affect the results of experiments. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce autophagy, which can complicate the interpretation of experimental results.
Future Directions
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several potential future directions. It can be further studied for its anti-cancer properties, and its mechanism of action can be further elucidated. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can also be studied for its anti-inflammatory properties, which can have therapeutic potential in various diseases. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be further studied for its antioxidant properties, which can protect cells from oxidative stress. Additionally, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be studied for its potential use in combination therapy with other drugs.
Synthesis Methods
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone in the presence of a base. The reaction yields 1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, which is then purified by recrystallization.
Scientific Research Applications
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has also been studied for its antioxidant properties, which can protect cells from oxidative stress. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to have anti-inflammatory properties, which can reduce inflammation in various diseases.
properties
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)7-8-17-9-10-18(16(20)15(17)19)14-6-4-5-13(3)11-14/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDDBNEJLXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
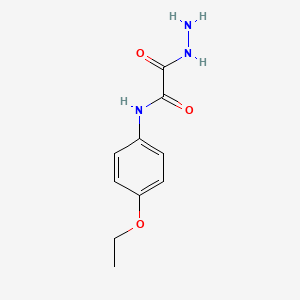

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

